4-(3-bromo-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine
Description
Core Heterocyclic System Analysis: Pyrrolo[2,3-b]pyridine Scaffold Configuration
The pyrrolo[2,3-b]pyridine scaffold forms the central bicyclic framework of the compound, comprising a five-membered pyrrole ring fused to a six-membered pyridine ring at positions 2 and 3 (Figure 1). This 7-azaindole derivative exhibits bond lengths and angles consistent with aromatic heterocycles, as confirmed by X-ray crystallographic studies of analogous complexes. The pyridine nitrogen at position 3 introduces electron-withdrawing effects, while the pyrrole nitrogen at position 1 participates in conjugation with the π-system.
Table 1: Key Bond Parameters in Pyrrolo[2,3-b]pyridine Core
| Bond Type | Length (Å) | Angle (°) | Source |
|---|---|---|---|
| C2–N1 (pyrrole) | 1.37 | 108.5 | |
| C6–N3 (pyridine) | 1.34 | 120.2 | |
| C4–C5 (fusion site) | 1.41 | 122.7 |
The fused system adopts a nearly planar geometry, with a dihedral angle of 2.8° between the pyrrole and pyridine planes, minimizing steric strain. This planarity facilitates extended π-conjugation across the bicyclic system, enhancing stability and influencing electronic transitions observed in UV-Vis spectra.
Substituent Topology: Bromine and Silyl Protecting Group Spatial Arrangement
The compound features two critical substituents:
- Bromine at Position 3 : Introduces steric bulk and electron-withdrawing effects. The C–Br bond length measures 1.89 Å, typical for aryl bromides. Bromine’s ortho/para-directing nature influences reactivity in subsequent cross-coupling reactions.
- tert-Butyldimethylsilyl (TBDMS) Group at Position 1 : The silicon atom bonds to the pyrrole nitrogen via a Si–N linkage (1.75 Å). The bulky tert-butyl and methyl groups adopt a tetrahedral geometry around silicon, creating a steric shield that protects the nitrogen from electrophilic attack.
Table 2: Substituent Spatial Parameters
| Substituent | Bond Length (Å) | Van der Waals Volume (ų) | Source |
|---|---|---|---|
| C3–Br | 1.89 | 22.5 | |
| Si–N1 | 1.75 | 42.3 (TBDMS group) |
The TBDMS group’s steric demand forces the pyrrolo[2,3-b]pyridine core into a slight puckered conformation, with a 12.7° deviation from planarity at the silylated nitrogen. This distortion moderates electronic conjugation between the heterocycle and the N,N-dimethylbenzenamine moiety.
Electronic Conjugation Effects in N,N-Dimethylbenzenamine Moiety
The N,N-dimethylbenzenamine group at position 5 contributes to the compound’s electronic profile through resonance and inductive effects:
- Resonance Donation : The dimethylamino group (–N(CH₃)₂) donates electron density via para-conjugation into the benzene ring, evidenced by a bathochromic shift in UV-Vis spectra (λₘₐₓ = 285 nm).
- Inductive Withdrawal : The nitrogen’s lone pairs partially withdraw electron density from the adjacent carbon, polarizing the C–N bond (1.45 Å).
Table 3: Electronic Parameters of N,N-Dimethylbenzenamine
| Parameter | Value | Method | Source |
|---|---|---|---|
| C–N Bond Length | 1.45 Å | X-ray | |
| Hammett σₚ Constant | -0.83 | Computational | |
| π→π* Transition Energy | 4.35 eV | UV-Vis |
Conjugation between the dimethylbenzenamine and pyrrolo[2,3-b]pyridine systems is mediated through the C5–C1' bond (1.48 Å), enabling partial delocalization of the nitrogen lone pairs into the heterocyclic π-system. This interaction lowers the HOMO-LUMO gap by 0.7 eV compared to non-conjugated analogs, as calculated via DFT methods.
Properties
Molecular Formula |
C21H28BrN3Si |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[3-bromo-1-[tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H28BrN3Si/c1-21(2,3)26(6,7)25-14-19(22)18-12-16(13-23-20(18)25)15-8-10-17(11-9-15)24(4)5/h8-14H,1-7H3 |
InChI Key |
BXVIMIZIPJZVKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=C(C2=C1N=CC(=C2)C3=CC=C(C=C3)N(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrrolo[2,3-b]pyridine
- Starting Material : 5-Bromo-7-azaindole
- Reagents : Phenylboronic acid, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), potassium carbonate.
1. Mix 5-bromo-7-azaindole with phenylboronic acid in a dioxane/water mixture.
2. Add catalyst and base, then heat to 80 °C for several hours.
3. Isolate product via extraction and purification techniques.
Bromination
- Reagents : Bromine or NBS in dichloromethane.
1. Dissolve intermediate in dichloromethane.
2. Add brominating agent slowly at low temperature.
3. Monitor reaction progress and quench when complete.
Silylation
- Reagents : tert-Butyldimethylsilyl chloride, triethylamine.
1. Add tert-butyldimethylsilyl chloride to the nitrogen-containing compound.
2. Stir in anhydrous conditions until silylation is complete.
Final Coupling
- Reagents : N,N-Dimethylbenzenamine, palladium catalyst.
1. Combine silylated pyrrolo compound with N,N-dimethylbenzenamine in a suitable solvent like acetonitrile.
2. Add palladium catalyst and base.
3. Heat under nitrogen atmosphere and monitor reaction progress.
4. Purify final product using chromatography techniques.
The following table summarizes key parameters from various preparation methods reported in literature:
The preparation of “4-(3-bromo-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine” involves several critical synthetic steps that require careful control of reaction conditions to achieve high yields and purity of the final product. Future studies could focus on optimizing these methods further or exploring alternative synthetic routes to enhance efficiency and reduce costs associated with production.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at position 3 of the pyrrolopyridine core undergoes palladium-catalyzed cross-coupling reactions, enabling functionalization of the aromatic system. Key examples include:
These reactions are critical for derivatization in medicinal chemistry applications, particularly for introducing pharmacophores or modifying solubility .
Nucleophilic Substitution
The electron-deficient pyrrolopyridine ring facilitates nucleophilic aromatic substitution (SNAr) at the brominated position:
| Nucleophile | Conditions | Product | Source |
|---|---|---|---|
| Amines (e.g., morpholine) | DMF, 100°C, K₂CO₃ | Substitution with secondary amines | |
| Thiols | EtOH, reflux | Thioether formation |
Steric hindrance from the tert-butyldimethylsilyl (TBS) group at position 1 directs reactivity toward the bromine at position 3 .
Functionalization of the Dimethylamino Group
The N,N-dimethylbenzenamine moiety participates in electrophilic aromatic substitution (EAS) and reductive alkylation:
The dimethylamino group’s strong electron-donating effect enhances ring activation but limits further N-alkylation due to steric constraints .
Silyl Group Stability and Reactivity
The TBS group at position 1 remains inert under most reaction conditions but can be cleaved selectively:
| Condition | Reagent | Outcome | Source |
|---|---|---|---|
| Fluoride-mediated | TBAF (tetrabutylammonium fluoride), THF | Deprotection to yield free pyrrolopyridine |
This stability allows sequential functionalization strategies, where the TBS group is retained during cross-coupling or substitution reactions .
Oxidation and Reduction
The pyrrolopyridine core exhibits redox activity under specific conditions:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Oxidation | mCPBA (meta-chloroperbenzoic acid) | Epoxidation of adjacent double bonds | |
| Reduction | H₂, Pd/C, ethanol | Hydrogenation of the pyrrolopyridine ring |
These transformations are less common but highlight the compound’s versatility in complex synthesis pathways .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. The pyrrolo[2,3-b]pyridine core is known for its biological activity, particularly in targeting various enzymes and receptors involved in disease processes.
- Case Study : Research has highlighted the effectiveness of similar pyrrolopyridine derivatives in inhibiting protein kinases, which are crucial in cancer pathways. The incorporation of the tert-butyldimethylsilyl group enhances the compound's solubility and stability, making it suitable for further biological testing.
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its structure allows for various functional group modifications that can lead to new derivatives with enhanced properties.
- Synthesis Example : In synthetic protocols, the bromine atom can be substituted with other nucleophiles, facilitating the creation of libraries of compounds for screening against biological targets.
Material Science
Research has explored the use of pyrrolo[2,3-b]pyridine derivatives in developing new materials with specific electronic or optical properties.
- Application : These compounds can be incorporated into polymers or used as dopants in organic light-emitting diodes (OLEDs), where their electronic properties can enhance device performance.
Data Table of Applications
Mechanism of Action
The mechanism of action of 4-(3-bromo-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and silyl groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Comparisons
Table 1: Structural Features of Key Analogs
Key Observations :
- Steric Effects : The TBDMS group in the target compound introduces greater steric hindrance compared to methyl (logP difference: ~2.1 vs. ~4.2) .
- Electronic Modulation : The dimethylbenzenamine group (target) provides stronger electron donation than the nitro group ( compound), altering reactivity in electrophilic substitutions.
Target Compound :
Likely synthesized via:
Bromination at C3 of pyrrolo[2,3-b]pyridine.
TBDMS protection at N1 using tert-butyldimethylsilyl chloride.
Buchwald–Hartwig coupling to introduce the dimethylbenzenamine at C4.
Compound :
- Synthesized via nucleophilic substitution of 4-chloro-5-nitro-1-tosyl-pyrrolo[2,3-b]pyridine with trans-1-benzyl-3-aminopiperidine .
- Yields depend on microwave-assisted heating (373 K, 1 h), similar to modern high-throughput methods.
Derivatives :
- Bromination and methylation achieved via electrophilic aromatic substitution (e.g., NBS for bromination, MeI for methylation) .
Biological Activity
The compound 4-(3-bromo-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine (CAS: 611227-35-1) is a pyrrolopyridine derivative with potential biological activities that warrant detailed investigation. This article compiles various research findings on its biological activity, including antibacterial properties, cytotoxic effects, and structure-activity relationships.
- Molecular Formula : C21H28BrN3Si
- Molar Mass : 430.46 g/mol
- Structural Characteristics : The compound features a brominated pyrrolopyridine moiety and a dimethylaminobenzene group, which may influence its interaction with biological targets.
Antibacterial Activity
Research has indicated that derivatives of brominated pyrrolopyridines exhibit significant antibacterial properties. For instance, compounds with similar structures have shown activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The minimum inhibitory concentrations (MICs) of these compounds were found to be lower than those of standard antibiotics like vancomycin and ciprofloxacin, suggesting a unique mechanism of action that could bypass existing resistance mechanisms .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary studies suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of specific apoptotic pathways. The IC50 values for cytotoxicity in different cell lines are summarized in Table 1.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the pyrrolopyridine core significantly affect biological activity. For example:
- Bromination at the 3-position enhances antibacterial efficacy.
- Silylation at the nitrogen atom increases lipophilicity, potentially improving cellular uptake.
Case Studies
A notable case study involved the evaluation of this compound in a series of in vitro experiments aimed at identifying its mechanism of action against cancer cells. The results indicated that the compound could disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Q & A
Q. What are the standard synthetic routes for preparing 4-(3-bromo-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine?
The compound is synthesized via nucleophilic substitution reactions. For example, microwave-assisted coupling of halogenated pyrrolo[2,3-b]pyridine precursors with amines in the presence of a tertiary base (e.g., diisopropylethylamine) in dioxane at 373 K for 1 hour is effective. Purification typically involves column chromatography (SiO₂, n-hexane/ethyl acetate) .
Q. How is the structural conformation of this compound validated?
Single-crystal X-ray diffraction is critical for resolving dihedral angles (e.g., 85.5° between pyrrolo-pyridine and benzyl residues) and intramolecular hydrogen bonds (e.g., N–H⋯O, 1.92 Å). Complementary techniques include ¹H/¹³C NMR for verifying substituent positions and mass spectrometry for molecular weight confirmation .
Q. What purification methods are recommended for intermediates?
Column chromatography (silica gel, gradient elution with n-hexane/ethyl acetate) is standard. For air-sensitive intermediates, reactions should be conducted under inert gas (argon), followed by rapid filtration and solvent removal under reduced pressure .
Advanced Research Questions
Q. How can coupling reactions for pyrrolo[2,3-b]pyridine derivatives be optimized to minimize byproducts?
Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura couplings) and solvent systems (toluene/EtOH/H₂O) improve yield. Microwave irradiation (105°C, 1–2 hours) enhances reaction efficiency. Monitoring via TLC or LC-MS helps identify side products like dehalogenated species .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
For example, if NMR suggests planar geometry but X-ray shows non-coplanar rings (dihedral angle >80°), computational modeling (DFT) can reconcile differences by simulating steric effects of bulky groups like tert-butyldimethylsilyl .
Q. How do substituents at the 3-bromo and tert-butyldimethylsilyl positions influence biological activity?
The bromine atom enhances electrophilicity for nucleophilic substitutions, while the silyl group improves metabolic stability. Structure-activity relationship (SAR) studies require systematic variation of these groups and kinase inhibition assays (e.g., JAK/STAT pathways) .
Q. What computational methods predict electronic effects of substituents on reactivity?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Solvent effects are modeled using COSMO-RS. These predict regioselectivity in cross-coupling reactions .
Q. How can reaction scalability be improved without compromising yield?
Transitioning from batch to flow chemistry (e.g., using microreactors) ensures consistent heat/mass transfer. Design of Experiments (DoE) optimizes parameters like temperature, residence time, and catalyst loading .
Q. What are the challenges in synthesizing air- or moisture-sensitive intermediates?
Use Schlenk lines for handling hygroscopic reagents (e.g., tert-butyldimethylsilyl chloride). Reactions should occur under argon, with solvents dried over molecular sieves. Quenching with aqueous NH₄Cl preserves sensitive functional groups .
Q. How are diastereomers resolved in chiral piperidine or pyrrolidine intermediates?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) separates enantiomers. Alternatively, diastereomeric salts (e.g., with tartaric acid) enable crystallization-based resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
